molecular formula C18H25N3O3 B2571962 N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)azepane-1-carboxamide CAS No. 877640-15-8

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)azepane-1-carboxamide

Cat. No.: B2571962
CAS No.: 877640-15-8
M. Wt: 331.416
InChI Key: PTOGCEKJFGTXMV-UHFFFAOYSA-N
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Description

N-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)azepane-1-carboxamide is a synthetic small molecule characterized by a pyrrolidinone core (5-oxopyrrolidine) substituted with a 4-methoxyphenyl group at the 1-position and an azepane-1-carboxamide moiety at the 3-position. The synthesis of analogous compounds typically involves multi-step organic reactions, including condensation, cyclization, and functional group modifications, as seen in related studies .

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-24-16-8-6-15(7-9-16)21-13-14(12-17(21)22)19-18(23)20-10-4-2-3-5-11-20/h6-9,14H,2-5,10-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOGCEKJFGTXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)azepane-1-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the azepane ring via cyclization reactions under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)azepane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)azepane-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)azepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its effects and potential therapeutic applications .

Comparison with Similar Compounds

Structural Differences :

  • Core : Shares the 5-oxopyrrolidine backbone.
  • Substituents :
    • Position 1 : Cyclohexyl group instead of 4-methoxyphenyl.
    • Position 3 : 4-Acetylphenyl carboxamide instead of azepane-1-carboxamide.

      Functional Implications :
  • The acetylphenyl substituent introduces a ketone functional group, which could influence hydrogen-bonding interactions with biological targets.
    Synthetic Pathway : Likely involves coupling of 5-oxopyrrolidine-3-carboxylic acid with cyclohexylamine and subsequent acetylation, as inferred from analogous methodologies .

Brassinin Derivatives (e.g., K10, K124)

Structural Differences :

  • Core: Thiourea or modified indole scaffolds instead of pyrrolidinone.
  • Substituents : Methoxyphenyl or tert-butoxycarbonyl groups.
    Functional Implications :
  • Brassinin analogs are known for antifungal and anticancer activities, suggesting that the methoxyphenyl group in the target compound might confer similar bioactivity.

4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one Derivatives

Structural Differences :

  • Core: Oxazolone ring instead of pyrrolidinone.
  • Substituents : Similar 4-methoxyphenyl group but conjugated to a benzamide moiety.
    Functional Implications :
  • Oxazolone derivatives exhibit anti-inflammatory and antimicrobial properties. The shared 4-methoxyphenyl group may contribute to π-π stacking interactions in target binding.
  • The azepane carboxamide in the target compound could provide enhanced conformational flexibility compared to rigid oxazolone systems .

Comparative Data Table

Compound Name Core Structure Key Substituents Hypothesized Bioactivity Synthetic Complexity
Target Compound Pyrrolidinone 4-Methoxyphenyl, Azepane carboxamide Enzyme inhibition, CNS activity Moderate-High
Y031-1970 Pyrrolidinone Cyclohexyl, Acetylphenyl Anticancer, kinase inhibition Moderate
Brassinin (K124) Thiourea-indole Methoxyphenyl Antifungal, apoptosis induction Low-Moderate
4-Methoxybenzylidene oxazolone derivatives Oxazolone 4-Methoxyphenyl, Benzamide Anti-inflammatory, antimicrobial Low

Research Findings and Hypotheses

  • Bioactivity : The target compound’s azepane moiety may enhance binding to G-protein-coupled receptors (GPCRs) due to its seven-membered ring’s conformational adaptability, whereas Y031-1970’s acetylphenyl group could target kinases .
  • Synthetic Challenges : The incorporation of the 4-methoxyphenyl group requires precise regioselective conditions, as seen in oxazolone syntheses .
  • Solubility : Compared to brassinin derivatives, the target compound’s lack of polar thiourea groups may reduce aqueous solubility, necessitating formulation optimization.

Biological Activity

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)azepane-1-carboxamide, also known by its CAS number 877640-15-8, is a compound that has garnered interest due to its potential biological activities. This article presents a detailed overview of its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Name: this compound
  • Molecular Formula: C18H25N3O3
  • Molecular Weight: 331.41 g/mol
  • CAS Number: 877640-15-8
  • SMILES Representation: COc1ccc(cc1)N1CC(CC1=O)NC(=O)N1CCCCCC1

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the pyrrolidine structure have shown cytotoxic effects against various cancer cell lines, including human melanoma (A375) and colon adenocarcinoma (HT-29). The MTT assay results demonstrated that certain derivatives were more effective against HT-29 cells compared to A375 cells, suggesting a selective cytotoxicity profile .

Antibacterial Activity

The compound's antibacterial properties have been evaluated through various assays. Compounds with similar structural motifs have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. In particular, the presence of the p-methoxyphenyl group has been associated with enhanced activity against these pathogens .

Enzyme Inhibition

This compound may also act as an inhibitor of key enzymes involved in metabolic processes. Studies have highlighted its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer’s . The compound's ability to inhibit urease has also been noted, indicating its possible application in managing conditions related to urea metabolism .

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest: The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation: Some derivatives have been shown to increase ROS levels within cells, contributing to oxidative stress and subsequent cell death in tumor cells.
  • Enzyme Interaction: Binding affinity studies suggest that the compound interacts with specific amino acid residues in target enzymes, inhibiting their activity.

Table 1: Summary of Biological Activities

Activity TypeAssessed AgainstResults
AnticancerA375, HT-29Selective cytotoxicity observed
AntibacterialSalmonella typhi, Bacillus subtilisModerate to strong activity
Enzyme InhibitionAChE, UreaseSignificant inhibition noted

Notable Research Findings

In a study focusing on pyrrolidine derivatives, compounds similar to N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)azepane were synthesized and tested for their biological activities. The findings revealed that certain derivatives exhibited potent anticancer effects with IC50 values significantly lower than conventional chemotherapeutics . Furthermore, docking studies indicated favorable interactions between these compounds and target proteins involved in cancer progression and bacterial resistance .

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